molecular formula C15H16ClN3S2 B2854201 4-(4,5-dimethylthiophen-3-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride CAS No. 2034315-81-4

4-(4,5-dimethylthiophen-3-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B2854201
CAS No.: 2034315-81-4
M. Wt: 337.88
InChI Key: MNYINOCBFVUJQW-UHFFFAOYSA-N
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Description

4-(4,5-dimethylthiophen-3-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C15H16ClN3S2 and its molecular weight is 337.88. The purity is usually 95%.
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Properties

IUPAC Name

4-(4,5-dimethylthiophen-3-yl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2.ClH/c1-9-5-4-6-16-14(9)18-15-17-13(8-20-15)12-7-19-11(3)10(12)2;/h4-8H,1-3H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYINOCBFVUJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CSC(=C3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4,5-dimethylthiophen-3-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a thiazole ring and a thiophene moiety , which are known to contribute to various biological activities. The molecular formula is C15H16ClN3S2C_{15}H_{16}ClN_{3}S_{2} with a molecular weight of 337.88 g/mol. The presence of functional groups such as amines and heterocycles enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds containing thiazole and thiophene structures exhibit a range of biological activities:

  • Anti-inflammatory Activity
    • Thiazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Molecular docking studies suggest that this compound can effectively bind to COX enzymes, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Properties
    • The compound has shown promising antimicrobial activity against various bacterial strains. Studies on structurally related compounds indicate that thiazole derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus niger .
  • Anticancer Potential
    • Preliminary investigations suggest that the compound may possess anticancer properties. Similar thiazole derivatives have demonstrated cytotoxic effects on cancer cell lines, inhibiting cell proliferation and inducing apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit COX enzymes is crucial for its anti-inflammatory effects. This inhibition can lead to decreased production of pro-inflammatory mediators.
  • Interaction with Cellular Targets : The unique structural features may enhance binding affinity to specific receptors or enzymes involved in disease pathways, thereby modulating cellular responses.

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological activity of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochlorideThiazole ring; pyridine substitutionAnti-inflammatory
4-(4-chlorothiophen-2-yl)thiazol-2-aminesThiazole core; chlorinated thiopheneAnticancer
4-(thiophen-3-ylmethyl)thiazol-2-aminesThiazole and thiophene ringsAntimicrobial

The unique combination of dimethylthiophene and methylpyridine in this compound may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to improved therapeutic outcomes.

Case Studies

Several studies have been conducted on thiazole derivatives that provide insights into the biological activities relevant to this compound:

  • Study on Anticancer Activity : A derivative similar in structure exhibited an IC50 value of 0.06 µM against non-small cell lung cancer cells, demonstrating significant anticancer potential .
  • Antimicrobial Evaluation : Compounds with thiazole moieties have shown effective antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32–42 μg/mL against various pathogens .

Q & A

Q. What challenges arise when scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., cyclization) .
  • Purity Control : Implement preparative HPLC or crystallization gradients to meet >99% purity thresholds .
  • Waste Reduction : Solvent recovery systems (e.g., DMF distillation) to align with green chemistry principles .

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